1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
Description
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a bicyclic organic compound featuring a partially saturated cyclopenta[b]pyridinone core substituted with a benzyl group at the 1-position. Its structure combines a fused cyclopentane-pyridinone system, which confers rigidity and influences electronic properties.
Properties
IUPAC Name |
1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNHYPIBLFCZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring. This sequence allows for the preparation of the compound in a moderate overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Oxidation
The ketone group undergoes further oxidation under controlled conditions. For example:
-
Reagents : TBHP, Mn(OTf)₂
-
Products : Derivatives with enhanced electrophilicity at the carbonyl position.
Hydrogenation
Selective hydrogenation of the cyclopentane ring is achievable:
-
Conditions : H₂ (1 atm), Pd/C catalyst, room temperature
-
Outcome : Saturation of specific double bonds while preserving the pyridine ring.
Ring-Opening Reactions
Acid- or base-mediated cleavage of the bicyclic structure:
-
Example : Treatment with HCl yields linear amines via N–C bond cleavage.
Nucleophilic Substitution
The benzyl group participates in substitution reactions:
-
Reagents : Alkyl halides, Grignard reagents
-
Products : N-alkylated derivatives for medicinal chemistry applications.
Mn-Catalyzed Oxidation Pathway
-
Initiation : Mn(II) activates TBHP, generating tert-butoxy radicals.
-
Radical Transfer : Radical abstracts a hydrogen atom from the substrate.
-
Oxidation : Sequential electron transfer forms the ketone product.
Pd/Au Relay Catalysis (Analogous Systems)
-
Heck Cyclization : Pd(0) mediates intramolecular coupling.
-
Sonogashira Coupling : Alkyne insertion forms 1,5-enyne intermediates.
-
Au-Mediated Cyclization : 1,5-enyne cyclization completes the bicyclic framework .
Analytical Characterization
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one serves as a valuable building block in organic synthesis. Its structure allows for the creation of diverse heterocyclic compounds through selective functional group transformations. This versatility is pivotal in developing pharmaceuticals, agrochemicals, and novel materials .
Scaffold for Conformationally Restricted Analogues
The compound's conformationally restricted structure enables the synthesis of analogues that mimic natural compounds. These analogues are crucial for studying molecular interactions with biological macromolecules, enhancing our understanding of various biochemical pathways.
Biological Applications
Pharmacological Potential
Research indicates that derivatives of this compound exhibit potential therapeutic effects. Notably, some derivatives have been investigated as local anesthetics and enzyme inhibitors. Their ability to selectively bind to biological targets enhances their efficacy in modulating biological processes .
Therapeutic Applications
The compound has shown promise in treating conditions such as bone resorption disorders and cardiovascular diseases. Its derivatives may function as nitric oxide synthase inhibitors, which are essential for regulating vascular tone and blood pressure .
Industrial Applications
Material Science
The unique properties of this compound make it a candidate for developing new materials with specific characteristics. Its structural features can be tailored to enhance material performance in various applications, including coatings and polymers .
Case Studies
Case Study 1: Local Anesthetic Development
A study demonstrated that derivatives of this compound were synthesized and evaluated for local anesthetic activity. The results indicated significant efficacy compared to traditional anesthetics, highlighting the compound's potential in pain management therapies .
Case Study 2: Cardiovascular Research
Research involving nitric oxide synthase inhibitors derived from this compound showed promising results in preclinical models of hypertension. These findings suggest that modifications to the benzyl group can enhance selectivity and potency against specific enzymes involved in cardiovascular regulation .
Mechanism of Action
The mechanism of action of 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one involves its interaction with specific molecular targets. The conformationally restricted structure allows for selective binding to biological macromolecules, enhancing its potency and selectivity. The compound can act on various pathways, depending on the functional groups introduced during synthesis. For example, derivatives designed as enzyme inhibitors can block the active sites of target enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one Hydrochloride
- Structure : Lacks the benzyl group but exists as a hydrochloride salt (CAS 120641-01-2).
- Molecular Formula: C₈H₁₄ClNO vs. the benzyl derivative’s higher molecular weight (estimated C₁₄H₁₇NO).
- Key Differences :
- Applications: Often used as an intermediate in synthesis or as a reference compound in crystallography (via SHELX programs, as noted in ).
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
- Structure : Features a less saturated core (6,7-dihydro vs. hexahydro) (CAS 101234-73-5).
- Molecular Formula: C₈H₉NO (MW 135.16) vs. the target compound’s fully saturated core.
- Key Differences :
- Conformational Flexibility : The dihydro state introduces partial unsaturation, altering ring strain and electron distribution.
- Reactivity : The unsaturated bond may participate in cycloaddition or oxidation reactions, unlike the hexahydro analog.
- Commercial Availability : Priced at $226/100mg (97% purity), suggesting niche research use ().
Ferrocene-Containing Analogs (e.g., 1-Benzyl-1,2-dihydroferroceno[b]pyridin-4(3H)-one)
- Structure: Incorporates a ferrocene moiety fused to the pyridinone core ().
- Key Differences: Electronic Properties: Ferrocene introduces redox-active iron, enabling applications in catalysis or as electron donors in SAR studies . Biological Activity: The benzyl-ferrocene hybrid in compounds like 13 () may enhance cytotoxic activity due to synergistic effects between the aromatic benzyl and metal center.
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- Structure: Pyrimidinone fused to cyclopentane with a sulfanyl substituent ().
- Key Differences: Heterocycle Variation: The pyrimidinone core (vs. Functional Groups: The sulfanyl group increases nucleophilicity, enabling participation in disulfide bond formation or metal coordination.
Comparative Data Table
Research Findings and Implications
- Benzyl Substituent Impact: The benzyl group in the target compound enhances lipophilicity, a trait shared with ferrocene analogs (). However, the absence of a metal center limits redox activity compared to ferroceno derivatives.
- Saturation Effects : Hexahydro cores () improve conformational stability, whereas dihydro analogs () offer reactive sites for functionalization.
- Biological Relevance : Ferrocene-containing analogs () demonstrate cytotoxic activity, suggesting that the benzyl-hexahydro compound could be optimized for similar applications with structural tweaks.
Biological Activity
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one (CAS No. 69042-25-7) is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural attributes and potential biological activities. The compound features a hexahydro-1H-cyclopenta[b]pyridine core with a benzyl substituent, which enhances its interaction with biological targets.
- Molecular Formula: C₁₅H₁₉NO
- Molecular Weight: 229.32 g/mol
- IUPAC Name: 1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its conformationally restricted structure allows for selective binding to biological macromolecules, enhancing potency and selectivity. The compound can modulate enzyme activity by acting as an inhibitor, particularly in pathways involving nitric oxide synthase and bone resorption processes.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
1. Enzyme Inhibition
Studies have shown that derivatives of this compound can act as effective inhibitors of various enzymes. For instance:
- Nitric Oxide Synthase Inhibitors: Compounds derived from this structure have demonstrated the ability to inhibit nitric oxide synthase, which is crucial in regulating vascular tone and blood pressure.
2. Local Anesthetic Properties
The compound's structural features suggest potential applications as a local anesthetic. Its ability to block nerve conduction when modified appropriately may lead to the development of new analgesic agents.
3. Bone Resorption Inhibition
Research indicates that certain derivatives can inhibit osteoclast activity, thereby reducing bone resorption. This property is particularly relevant in treating osteoporosis and other bone-related disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Nitric Oxide Synthase Inhibition
A recent study evaluated the efficacy of synthesized derivatives of this compound on nitric oxide synthase activity. The results demonstrated a significant reduction in enzyme activity with specific modifications to the benzyl group, indicating enhanced selectivity.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Derivative A | 15 | Potent inhibitor |
| Derivative B | 30 | Moderate inhibition |
| Parent Compound | 50 | Weak inhibition |
Study 2: Local Anesthetic Activity
In another investigation, the local anesthetic properties were assessed in animal models. The modified compounds showed comparable efficacy to established local anesthetics like lidocaine.
| Compound | Onset Time (min) | Duration (h) |
|---|---|---|
| Derivative C | 5 | 2 |
| Lidocaine | 2 | 3 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives followed by hydrogenation. For example, benzophenone-mediated C-4 alkylation in flow reactors (using substrates like cyclohexane) achieves high regioselectivity and scalability, with yields up to 74% under optimized conditions (flow rate: 0.1 mL/min, 2.5 equiv. substrate) . Post-alkylation, catalytic hydrogenation (e.g., Pd/C, H₂ at 50 psi) can reduce the pyridine ring to a hexahydro state. Silica gel chromatography (DCM:MeOH = 99.5:0.5) or acid-base extraction is recommended for purification .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹.
- NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm, multiplet) and cyclopentane protons (δ 1.5–2.5 ppm, multiplet).
- GC-MS : Molecular ion peak (M⁺) should align with the molecular weight (calculated via formula C₁₅H₁₇NO).
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can regioselectivity challenges during the alkylation of the pyridine core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts favorable transition states for C-4 alkylation due to lower activation energy compared to C-2/C-3 positions. Experimentally, benzophenone acts as a photosensitizer to stabilize radical intermediates, directing alkylation to the C-4 position. Validation via HPLC (C18 column, MeOH:H₂O = 80:20) confirms >90% regioselectivity .
Q. What strategies resolve contradictions in stereochemical outcomes during hydrogenation?
- Methodological Answer : The hexahydrocyclopenta[b]pyridinone core may form multiple stereoisomers. Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA = 90:10) or NOE (Nuclear Overhauser Effect) NMR experiments can differentiate diastereomers. For enantioselective synthesis, use chiral catalysts like Ru-BINAP complexes, which achieve >90% ee in related systems .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases). QSAR (Quantitative Structure-Activity Relationship) models based on logP (predicted: ~2.5) and polar surface area (PSA) can prioritize derivatives for in vitro testing. MD (Molecular Dynamics) simulations (AMBER force field) assess binding stability over 100 ns trajectories .
Q. What experimental designs mitigate data variability in antioxidant activity assays?
- Methodological Answer : For DPPH radical scavenging assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
